3-Methoxypyridine

描述

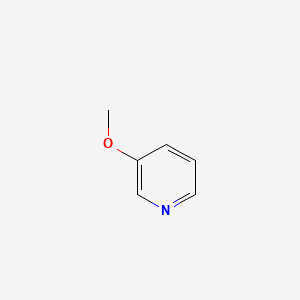

3-Methoxypyridine is a substituted pyridine with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . It is a colorless to light yellow liquid with an odor reminiscent of fermented green tea . This compound is one of the three main isomers of methoxypyridine, the others being 2-methoxypyridine and 4-methoxypyridine .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxypyridine can be synthesized through various methods. One common approach involves the ortho lithiation of pyridine using mesityllithium as the metalating base . Another method includes the reaction of pyridine with methanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyridine using dimethyl sulfate or methyl iodide in the presence of a base . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Amination with NaH-LiI Composite

The NaH-LiI composite enables efficient C3-selective amination of 3-methoxypyridine via nucleophilic aromatic substitution. Key findings include:

Reaction Optimization

-

Optimal Conditions : 5 equiv NaH, 2 equiv LiI, THF solvent, 60°C .

-

Yield Enhancement : LiI increased conversion from 37% (NaI) to >99% with 88% isolated yield for piperidine adducts .

Substrate Scope

Sequential Amination

-

Dimethoxypyridines :

Pyrolysis and Radical Formation

Pyrolysis of this compound at high temperatures generates reactive intermediates:

Primary Products

-

Pyrrolyl Radical (c-C₄H₄N) :

Decomposition Pathways

| Pathway | Products | Energy Profile (DFT) |

|---|---|---|

| c-C₄H₄N → HCN + C₃H₃ | Hydrogen cyanide + propargyl radical | ΔG‡ = 45.2 kcal/mol |

| c-C₄H₄N → C₂H₂ + CH₂CN | Acetylene + cyanomethyl radical | ΔG‡ = 52.8 kcal/mol |

Sulfate Radical-Mediated Oxidation

-

Mechanism : Initiated by flash photolysis of S₂O₈²⁻, generating SO₄⁻- radicals .

-

Kinetics : Second-order rate constant k = 1.2 × 10⁹ M⁻¹s⁻¹ (measured via transient absorption) .

Ortho Lithiation

科学研究应用

3-Methoxypyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-methoxypyridine involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with sulphate radicals, leading to the formation of oxidized derivatives . In lithiation reactions, it forms a complex with mesityllithium, resulting in ortho-lithiated derivatives . The exact molecular targets and pathways can vary depending on the specific reaction and application.

相似化合物的比较

2-Methoxypyridine: This isomer has a methoxy group at the 2-position and is used primarily as a flavoring agent.

4-Methoxypyridine: This isomer has a methoxy group at the 4-position and is used in various organic synthesis reactions.

Uniqueness of 3-Methoxypyridine: this compound is unique due to its specific position of the methoxy group, which influences its reactivity and applications. Its ability to undergo ortho lithiation and its use as a catalyst in specific organic reactions set it apart from its isomers .

生物活性

3-Methoxypyridine, a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 113.13 g/mol. Its structure includes a methoxy group (-OCH₃) attached to the third carbon of the pyridine ring, which influences its chemical reactivity and biological properties.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Alkylation : Reacting pyridine with methyl iodide in the presence of a base.

- Methoxylation : Using methanol and acid catalysts to introduce the methoxy group onto pyridine.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study synthesized several derivatives and evaluated their activity against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentrations (MIC) : Some derivatives showed promising MIC values ranging from 32 to 256 µg/ml against Staphylococcus aureus and Streptococcus pneumoniae .

- Mechanism of Action : The binding interactions between these compounds and bacterial ribosomal subunits were characterized, suggesting that modifications in the structure could enhance antibacterial efficacy .

Cytotoxic Activity

This compound and its derivatives have also been evaluated for cytotoxic effects against cancer cell lines:

- Cell Lines Tested : HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast).

- Results : Certain derivatives exhibited significant antiproliferative effects with IC50 values between 1 to 5 µM, indicating selective toxicity towards cancer cells over normal fibroblast cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 5d | HepG2 | 2.5 |

| Derivative 5g | DU145 | 3.0 |

| Derivative 5i | MDA-MB-231 | 4.0 |

Other Biological Activities

In addition to antibacterial and cytotoxic properties, studies have suggested that this compound may possess:

- Antioxidant Activity : Compounds with a similar structure have shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress .

- Anti-inflammatory Properties : Some derivatives have been linked to reduced inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Case Studies

- Antibacterial Study : A study focused on synthesizing derivatives of this compound demonstrated that introducing electron-withdrawing groups significantly improved antibacterial activity against resistant strains of bacteria. The introduction of fluorine atoms was particularly effective in enhancing drug binding affinity .

- Cytotoxicity Assessment : In another investigation, a series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that structural modifications could lead to enhanced selectivity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the key experimental parameters for studying the oxidation kinetics of 3-methoxypyridine mediated by sulfate radicals?

To analyze oxidation kinetics, use flash photolysis of peroxodisulfate (S₂O₈²⁻) at controlled pH (e.g., pH 2.5 and 9). Measure rate constants via time-resolved UV-Vis spectroscopy to track radical intermediates. Ensure precise control of sulfate radical (SO₄⁻) concentrations and monitor pH-dependent reactivity trends. Data contradictions may arise from competing pathways (e.g., hydroxyl radical formation at higher pH), requiring validation via scavenger experiments or isotopic labeling .

Q. How can regioselective lithiation of this compound be achieved for functionalization?

Use mesityllithium as a strong, sterically hindered base in THF at low temperatures (-40°C). The methoxy group directs lithiation to the ortho position (C-2), confirmed by quenching with electrophiles (e.g., D₂O or iodomethane). Optimize solvent polarity and temperature to minimize side reactions. Validate regiochemistry via ¹H-NMR or X-ray crystallography .

Q. What spectroscopic methods are suitable for characterizing this compound derivatives?

Employ FTIR to identify functional groups (e.g., C-O stretching at ~1260 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. For reactive intermediates (e.g., hydroperoxides), use low-temperature NMR (e.g., -80°C) to stabilize transient species. High-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize triazolopyridine derivatives from this compound-based precursors?

Optimize oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature. This replaces toxic oxidants like Cr(VI) or DDQ. Monitor reaction progress via TLC or in situ NMR. Isolate products via extraction and alumina chromatography. Yields >70% are achievable with minimal byproducts .

Q. What mechanistic insights explain the pyrolysis of this compound to generate pyrrolyl radicals?

Pyrolysis at high temperatures (>800°C) cleaves the methoxy group, forming c-C₄H₄N radicals. Use threshold photoelectron spectroscopy (TPES) to detect ionization energies (e.g., 9.11 eV for the singlet state). Parallel pathways yield HCN + propargyl or C₂H₂ + cyanomethyl radicals; validate via DFT calculations of reaction energy profiles .

Q. How do directing groups influence cross-dehydrogenative coupling (CDC) reactions involving this compound?

The methoxy group enhances para-selectivity in CDC with ethers or alcohols under Cu/Ag catalysis. Probe radical intermediates using TEMPO quenching. Air is critical as an oxidant; argon inhibits reactivity. Test regioselectivity with substituted pyridine N-oxides and compare yields via GC-MS .

Q. What strategies resolve contradictions in singlet oxygen quenching rates for this compound derivatives?

Compare This compound (low quenching) with 3-hydroxypyridine (high quenching) via laser flash photolysis. The hydroxyl group enables proton-coupled electron transfer (PCET), absent in methoxy analogs. Use deuterated solvents to isolate kinetic isotope effects and confirm solvent adducts via LC-MS .

Q. Methodological Considerations

- Data Validation : Cross-reference kinetic data with computational models (e.g., Gaussian for transition state analysis) to resolve mechanistic ambiguities .

- Safety Protocols : Handle lithiating agents (mesityllithium) under inert atmospheres and NaOCl with corrosion-resistant equipment .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies .

属性

IUPAC Name |

3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJSCPRVCHMLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223238 | |

| Record name | 3-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7295-76-3 | |

| Record name | 3-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2A2D8595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。